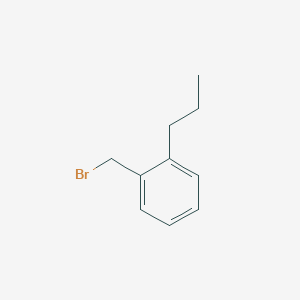

1-(Bromomethyl)-2-propylbenzene

Description

Contextualization of 1-(Bromomethyl)-2-propylbenzene within the Class of Benzylic Bromides

This compound is a distinct member of the benzylic bromide family, specified by its ortho-substituted propyl group. As a primary benzylic bromide, its reactivity is significantly influenced by the electronic effects of the benzene (B151609) ring, which facilitates the displacement of the bromide ion. The presence of the ortho-propyl group can introduce steric effects that may modulate its reactivity in substitution reactions compared to unsubstituted benzyl (B1604629) bromide.

The synthesis of this compound is typically achieved through the free-radical bromination of 2-propyltoluene. This reaction selectively targets the benzylic C-H bonds, which are weaker than other alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical. youtube.comlibretexts.org Reagents such as N-Bromosuccinimide (NBS) are commonly used to achieve this transformation with high selectivity. youtube.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 651756-38-6 chemicalbook.comchemicalbook.com |

| Molecular Formula | C₁₀H₁₃Br chemicalbook.comchemicalbook.com |

| Molecular Weight | 213.11 g/mol chemicalbook.comchemicalbook.com |

| Boiling Point | 242.4 ± 9.0 °C (Predicted) chemicalbook.com |

| Density | 1.266 ± 0.06 g/cm³ (Predicted) chemicalbook.com |

Note: Physical properties are predicted values from chemical databases.

Historical Development and Evolution of Benzylic Bromide Chemistry

The study of benzylic bromide chemistry is rooted in the broader history of free-radical reactions. Early methods for the halogenation of alkylbenzenes often used molecular bromine (Br₂) with UV light or heat, but these reactions could be difficult to control and sometimes resulted in undesired side reactions, including addition to the aromatic ring.

A major advancement in the field was the development of the Wohl-Ziegler reaction. The historical progression of this key reaction began in 1919, when Alfred Wohl reported the use of N-bromoacetamide for the allylic bromination of olefins. This laid the groundwork for more selective bromination techniques. The evolution continued and was significantly advanced in 1942 when Karl Ziegler demonstrated that N-Bromosuccinimide (NBS) is a highly efficient and selective reagent for the bromination of allylic and benzylic positions.

The Wohl-Ziegler bromination proceeds via a free-radical chain mechanism. A radical initiator, such as AIBN (2,2'-azobis(isobutyronitrile)) or benzoyl peroxide, generates a small amount of bromine radicals. These radicals abstract a hydrogen atom from the benzylic position of an alkylbenzene, forming a resonance-stabilized benzylic radical. libretexts.orgmasterorganicchemistry.com This benzylic radical then reacts with a molecule of Br₂, which is present in low concentration, to yield the benzylic bromide product and another bromine radical, thus propagating the chain reaction. libretexts.orgmasterorganicchemistry.com The use of NBS is crucial as it maintains a low, constant concentration of bromine, which favors radical substitution at the benzylic position over electrophilic addition to the aromatic ring. masterorganicchemistry.com

Current Research Landscape and Academic Interest in this compound Chemistry

The academic interest in benzylic bromides, including ortho-substituted variants like this compound, remains high due to their utility as versatile coupling partners in modern synthetic chemistry. Current research focuses on developing novel, more efficient, and sustainable methods for their application in constructing complex molecules.

One of the most significant areas of modern research is the use of benzylic halides in transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forges carbon-carbon bonds between organoboron compounds and organic halides, has been extensively developed for use with benzylic bromides. nih.gov These reactions, typically catalyzed by palladium complexes, are valued for their high functional group tolerance and have become a standard method for synthesizing diarylmethane structures, which are prevalent in pharmaceuticals and biologically active compounds. nih.govlibretexts.org The ability to couple ortho-alkylbenzyl bromides allows for the construction of sterically hindered biaryl systems.

Furthermore, the field of photoredox catalysis has emerged as a powerful tool for activating benzylic halides under exceptionally mild conditions. princeton.edu Using visible light and a suitable photocatalyst, benzylic bromides can be converted into benzylic radicals via a single-electron transfer process. nih.govnih.gov These radicals are then intercepted by a catalyst, often nickel, to participate in cross-coupling reactions. nih.gov This dual catalytic approach has expanded the scope of possible transformations, enabling C(sp³)–C(sp²) bond formation with partners that were previously challenging. nih.gov

The synthetic utility of molecules possessing two distinct reactive sites, such as ortho-halobenzyl halides, has been a subject of recent reviews, highlighting their role in the transition-metal-catalyzed synthesis of complex cyclic structures. researchgate.net By analogy, this compound offers a reactive benzylic bromide handle adjacent to a sterically influential, but electronically neutral, alkyl group, making it a valuable building block for investigating regioselectivity and steric effects in advanced organic synthesis.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,2'-azobis(isobutyronitrile) (AIBN) |

| Benzoyl peroxide |

| N-Bromoacetamide |

| N-Bromosuccinimide (NBS) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2-propylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Br/c1-2-5-9-6-3-4-7-10(9)8-11/h3-4,6-7H,2,5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFJPMPUBUQLQTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=CC=C1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromomethyl 2 Propylbenzene

Precursor Synthesis Strategies for 1-Propylbenzene

The creation of 1-propylbenzene is a critical initial step, with several established methods available to organic chemists.

The Friedel-Crafts alkylation is a classic method for attaching alkyl groups to an aromatic ring. brainly.com However, the direct alkylation of benzene (B151609) with a propyl halide, such as 1-chloropropane (B146392), is complicated by carbocation rearrangements. brainly.com The primary carbocation that would be formed from 1-chloropropane can rearrange to a more stable secondary carbocation, leading to the formation of isopropylbenzene (cumene) as a significant byproduct, reducing the yield of the desired n-propylbenzene. brainly.comquora.com

To circumvent this issue, a two-step approach involving Friedel-Crafts acylation followed by reduction is often preferred. quora.comvedantu.com In this method, benzene is first acylated with propanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form propiophenone. vedantu.comresearchgate.net The carbonyl group of the resulting ketone is then reduced to a methylene (B1212753) group. Common reduction methods include the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base) or the Clemmensen reduction (using zinc amalgam and hydrochloric acid). quora.comvedantu.com This acylation-reduction sequence avoids the carbocation rearrangement problem and provides a more reliable route to n-propylbenzene. quora.com

Table 1: Comparison of Friedel-Crafts Methods for 1-Propylbenzene Synthesis

| Method | Reagents | Advantages | Disadvantages |

| Direct Alkylation | Benzene, 1-Chloropropane, AlCl₃ | Single step | Carbocation rearrangement leads to isopropylbenzene byproduct. brainly.comquora.com |

| Acylation-Reduction | 1. Benzene, Propanoyl Chloride, AlCl₃2. Reduction (e.g., Wolff-Kishner or Clemmensen) | Avoids carbocation rearrangement, higher yield of n-propylbenzene. quora.comvedantu.com | Two-step process. |

Beyond the traditional Friedel-Crafts reactions, other synthetic strategies exist for the preparation of 1-propylbenzene. One such method involves the reaction of benzylmagnesium chloride (a Grignard reagent) with diethyl sulfate. orgsyn.orgsn-tin.com This approach provides a different pathway to the desired alkylbenzene. Additionally, catalytic methods are being explored, such as the reaction of toluene (B28343) with ethylene (B1197577) in the presence of a NaK alloy catalyst, which can also yield n-propylbenzene. sn-tin.com These alternative routes can offer advantages in terms of starting materials and reaction conditions.

Benzylic Bromination of 1-Propylbenzene

Once 1-propylbenzene is obtained, the next step is the selective bromination of the benzylic position—the carbon atom directly attached to the benzene ring. youtube.com This transformation is crucial for introducing the bromo-methyl group.

The reagent of choice for benzylic bromination is N-bromosuccinimide (NBS). chadsprep.com NBS is favored over molecular bromine (Br₂) for this purpose because it allows for a low, controlled concentration of bromine radicals, which minimizes side reactions such as electrophilic addition to the aromatic ring. chadsprep.com The reaction proceeds via a free radical chain mechanism. chemistrysteps.com

The mechanism is initiated by the homolytic cleavage of the N-Br bond in NBS, often facilitated by light or a radical initiator, to generate a bromine radical. chemistrysteps.comyoutube.com This bromine radical then abstracts a hydrogen atom from the benzylic position of 1-propylbenzene. This step is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. youtube.comlibretexts.org The benzylic radical then reacts with a molecule of Br₂, which is generated in situ from the reaction of NBS with HBr, to form the final product, 1-(bromomethyl)-2-propylbenzene, and a new bromine radical, which propagates the chain reaction. chemistrysteps.comorganic-chemistry.org

The initiation of the radical chain reaction is a critical step in NBS bromination. While the reaction can be initiated by UV light, chemical radical initiators are also commonly employed. organic-chemistry.org A popular choice is azobisisobutyronitrile (AIBN). organic-chemistry.org The initiator's role is to generate the initial population of radicals that start the chain reaction. The choice and concentration of the initiator can influence the reaction rate and efficiency. In some cases, particularly when the reaction is sluggish, the addition of a radical generator (typically 5-10 mol%) can be effective. manac-inc.co.jp

The choice of solvent is crucial for the success of NBS bromination. Carbon tetrachloride (CCl₄) has traditionally been a common solvent for these reactions because NBS is poorly soluble in it, which helps maintain a low concentration of bromine. organic-chemistry.org However, due to environmental and health concerns, its use has been largely discontinued. organic-chemistry.org

Alternative solvents such as dichloromethane, acetonitrile, and even water have been investigated. organic-chemistry.orgresearchgate.net Dichloromethane has been shown to be an effective solvent, allowing for good selectivity. researchgate.net Acetonitrile is another suitable option. organic-chemistry.orgorganic-chemistry.org The reaction temperature is also a key parameter. While the reaction is often carried out under reflux, the optimal temperature can vary depending on the solvent and substrate. researchgate.net

Table 2: Common Solvents for NBS Bromination

| Solvent | Rationale/Properties |

| Carbon Tetrachloride (CCl₄) | Traditional solvent, low NBS solubility helps control bromine concentration. organic-chemistry.org Largely phased out due to toxicity. organic-chemistry.org |

| Dichloromethane (CH₂Cl₂) | Effective alternative with good selectivity. researchgate.net |

| Acetonitrile (CH₃CN) | Suitable solvent for NBS brominations. organic-chemistry.orgorganic-chemistry.org |

| Benzene | Can be used as a solvent for these types of reactions. manac-inc.co.jp |

Bromination with N,N'-Dibromo-5,5-dimethylhydantoin (DBDMH)

The use of N,N'-Dibromo-5,5-dimethylhydantoin (DBDMH) presents an efficient method for the benzylic bromination of alkylarenes such as 2-propyltoluene. This reagent is considered a stable and inexpensive source of bromine. organic-chemistry.orgmanac-inc.co.jp The reaction typically proceeds via a radical chain mechanism, similar to the well-known Wohl-Ziegler bromination using N-bromosuccinimide (NBS). manac-inc.co.jp

The process is often initiated by a radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), or by photo-irradiation. organic-chemistry.orgmanac-inc.co.jp The reaction mechanism involves the homolytic cleavage of the N-Br bond in DBDMH to generate a bromine radical. This radical then abstracts a benzylic hydrogen from 2-propyltoluene to form a resonance-stabilized benzyl (B1604629) radical. The subsequent reaction of this radical with a bromine source, such as Br₂ generated in situ from the reaction of HBr with DBDMH, yields the desired this compound and regenerates a bromine radical to continue the chain reaction. manac-inc.co.jp

Lewis acids, such as zirconium(IV) chloride (ZrCl₄), have been shown to catalyze the benzylic bromination with DBDMH, leading to a significant increase in the reaction rate under mild conditions. nih.gov The Lewis acid is thought to facilitate the generation of the benzyl radical. nih.gov In contrast, Brønsted acids tend to promote electrophilic aromatic ring bromination. manac-inc.co.jpnih.gov This catalytic approach offers a pathway to selectively obtain the benzylic bromide. nih.gov

A general procedure for the benzylic bromination of a methylarene involves treating the substrate with DBDMH and a catalytic amount of AIBN in a suitable solvent. organic-chemistry.org Subsequent reaction with a nucleophile can then be performed. organic-chemistry.org For the synthesis of this compound, the initial bromination step is the key transformation.

Table 1: Lewis Acid Catalyzed Benzylic Bromination of Toluene with DBDMH

| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | ZrCl₄ (10) | CH₂Cl₂ | 2 | 95 |

| 2 | FeCl₃ (10) | CH₂Cl₂ | 2 | 80 |

| 3 | AlCl₃ (10) | CH₂Cl₂ | 2 | 75 |

Data adapted from a study on the bromination of toluene, illustrating the efficacy of Lewis acid catalysis. nih.gov

Bisulfite/Bromate (B103136) Catalyzed Bromination Methods

An alternative approach to benzylic bromination involves the in situ generation of bromine from the reaction of sodium bromate (NaBrO₃) and hydrobromic acid (HBr). researchgate.netacs.org This method can be conducted under photochemical conditions, often in a continuous flow reactor, which allows for precise control of reaction parameters and enhanced safety. researchgate.netacs.org The reaction is initiated by irradiation, typically with LEDs (e.g., 405 nm), which promotes the formation of bromine radicals. researchgate.netscientificupdate.com

This continuous flow method has been shown to be highly efficient, achieving complete conversion of the starting material in very short residence times, sometimes as low as 15-22 seconds. acs.orgresearchgate.net The process can be intensified by removing the organic solvent, which significantly improves the process mass intensity (PMI). researchgate.net

While specific examples for 2-propyltoluene are not detailed in the cited literature, the method has been successfully applied to other toluene derivatives, such as 2,6-dichlorotoluene. scientificupdate.com The selectivity for monobromination can be influenced by factors such as steric hindrance on the substrate. scientificupdate.com

Synthesis from Functionalized Alcohols and Related Precursors

Conversion of (2-Propylphenyl)methanol (B3048570) to this compound

The transformation of (2-propylphenyl)methanol to this compound is a direct method for introducing the bromo-methyl group. This conversion is typically achieved using phosphorus tribromide (PBr₃). masterorganicchemistry.com The reaction generally proceeds through an Sₙ2 mechanism, where the alcohol is first activated by PBr₃ to form a good leaving group, which is then displaced by a bromide ion. manac-inc.co.jp This mechanism implies that if the alcohol were chiral, the reaction would proceed with an inversion of stereochemistry. manac-inc.co.jp The use of PBr₃ is often preferred over hydrobromic acid as it tends to minimize isomerization and elimination side reactions. manac-inc.co.jp

Bromination of Aryl Alcohols with Specific Brominating Agents

Besides phosphorus tribromide, other specific brominating agents can be employed for the conversion of aryl alcohols like (2-propylphenyl)methanol. Thionyl bromide (SOBr₂) is another reagent capable of effecting this transformation. nih.gov Similar to PBr₃, the reaction with SOBr₂ typically follows an Sₙ2 pathway. nih.gov

The Appel reaction, which utilizes triphenylphosphine (B44618) (PPh₃) in combination with a bromine source like carbon tetrabromide (CBr₄) or elemental bromine (Br₂), is another effective method. rsc.org This reaction also proceeds via an Sₙ2 mechanism, resulting in the inversion of configuration at a chiral center. rsc.org The use of polymer-supported triphenylphosphine has been explored to simplify product isolation. rsc.org

Table 2: Common Brominating Agents for the Conversion of Alcohols to Alkyl Bromides

| Reagent | General Features |

|---|---|

| Phosphorus Tribromide (PBr₃) | Commonly used for primary and secondary alcohols; proceeds via Sₙ2 mechanism. masterorganicchemistry.com |

| Thionyl Bromide (SOBr₂) | Reactive brominating agent; also follows an Sₙ2 pathway. nih.gov |

| Triphenylphosphine/Carbon Tetrabromide (Appel Reaction) | Mild conditions; Sₙ2 mechanism. rsc.org |

Optimization of Reaction Parameters for Enhanced Selectivity and Yield

Achieving high selectivity for monobromination and maximizing the yield of this compound are crucial aspects of its synthesis. Over-bromination to form the dibrominated product is a common side reaction in benzylic brominations. scientificupdate.com

Several strategies can be employed to optimize the reaction. In radical brominations, controlling the concentration of bromine is key. Continuous addition of the brominating agent, such as NBS, can help maintain a low concentration of bromine and HBr, thus minimizing side reactions and improving selectivity. scientificupdate.com

For photochemical reactions in continuous flow systems, parameters such as residence time, light intensity, and reagent stoichiometry are critical. researchgate.netacs.org Optimization of these parameters has been shown to lead to significant improvements in throughput and yield. acs.org For instance, in the NaBrO₃/HBr system, adjusting the equivalents of bromine and the reaction temperature can influence the conversion and product distribution. acs.org

The nature of the substrate also plays a role. Electron-withdrawing groups on the aromatic ring can retard the rate of benzylic bromination, while electron-donating groups can enhance it. researchgate.net The ortho-propyl group in 2-propyltoluene is an electron-donating group, which would be expected to activate the benzylic position for radical abstraction.

Reactivity Profiles and Transformation Pathways of 1 Bromomethyl 2 Propylbenzene

Nucleophilic Substitution Reactions at the Benzylic Center

The presence of a bromine atom attached to a benzylic carbon makes 1-(bromomethyl)-2-propylbenzene susceptible to a variety of nucleophilic substitution reactions. These reactions are fundamental to the elaboration of this compound into more complex molecular architectures.

General Principles of SN1 and SN2 Reactivity

Nucleophilic substitution reactions are fundamental processes in organic chemistry where a nucleophile replaces a leaving group on a carbon atom. fiveable.me The two primary mechanisms for this transformation are the SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) pathways. fiveable.mevaia.com

The SN1 reaction is a two-step process. fiveable.me It begins with the slow departure of the leaving group to form a carbocation intermediate, which is then rapidly attacked by the nucleophile. fiveable.me The stability of the carbocation is a key factor in SN1 reactions. Benzylic halides, such as this compound, are prone to undergo SN1 reactions due to the resonance stabilization of the resulting benzylic carbocation.

The SN2 reaction , in contrast, is a one-step concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. vaia.com This "backside attack" results in an inversion of stereochemistry at the reaction center. fiveable.me The rate of an SN2 reaction is sensitive to steric hindrance around the electrophilic carbon. fiveable.me For primary benzylic halides like this compound, the SN2 pathway is also highly favored due to the relatively unhindered nature of the benzylic carbon.

The reaction conditions, including the nature of the nucleophile, the solvent, and the temperature, play a crucial role in determining whether a substitution reaction proceeds via an SN1 or SN2 mechanism. libretexts.orglibretexts.org

Synthesis of Benzylic Alcohols from this compound

The conversion of this compound to its corresponding benzylic alcohol, (2-propylphenyl)methanol (B3048570), is a classic example of nucleophilic substitution. This can be achieved by reacting the benzylic bromide with a hydroxide (B78521) source, such as sodium hydroxide. The reaction typically proceeds via an SN2 mechanism, where the hydroxide ion acts as the nucleophile. vaia.com

In a more general context, benzylic alcohols can be synthesized through various methods, including the oxidation of benzylic C-H bonds. organic-chemistry.org For instance, bis(methanesulfonyl) peroxide has been used for the selective synthesis of benzylic alcohols without over-oxidation to ketones. organic-chemistry.org Another approach involves the metal-free coupling of diazoalkanes with water. organic-chemistry.org

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | NaOH | (2-Propylphenyl)methanol | Nucleophilic Substitution (SN2) |

| Alkylbenzenes | Bis(methanesulfonyl) peroxide | Benzylic Alcohols | Oxidation |

| Diazoalkanes | Water | Alcohols | Coupling |

Formation of Benzylic Ethers and Esters

The synthesis of benzylic ethers from this compound can be accomplished through a Williamson-type ether synthesis. This involves reacting the benzylic bromide with an alkoxide nucleophile. For instance, treatment with sodium ethoxide would yield 1-(ethoxymethyl)-2-propylbenzene. The use of a strong base like sodium hydride (NaH) is common for deprotonating the alcohol to form the alkoxide in situ. organic-chemistry.org For more sensitive substrates, milder bases such as silver(I) oxide (Ag2O) can be employed. organic-chemistry.org

An alternative method for preparing benzyl (B1604629) ethers involves the use of 2-benzyloxy-1-methylpyridinium triflate, which acts as a benzylating agent under neutral conditions. beilstein-journals.orgbeilstein-journals.org This reagent is particularly useful for substrates that are unstable under acidic or basic conditions. beilstein-journals.org

Benzylic esters can be synthesized by reacting this compound with a carboxylate salt, such as sodium acetate (B1210297), in a nucleophilic substitution reaction. An efficient metal-free protocol for the direct synthesis of benzylic esters from alkylbenzenes has also been developed, utilizing a cross-dehydrogenative coupling (CDC) reaction. researchgate.net

| Starting Material | Reagent(s) | Product Type | Key Features |

| This compound | Sodium Alkoxide | Benzylic Ether | Williamson Ether Synthesis |

| Alcohol | 2-Benzyloxy-1-methylpyridinium triflate | Benzylic Ether | Neutral reaction conditions beilstein-journals.org |

| This compound | Carboxylate Salt | Benzylic Ester | Nucleophilic Substitution |

| Alkylbenzene | Bu4NI, TBHP | Benzylic Ester | Metal-free cross-dehydrogenative coupling researchgate.net |

Preparation of Benzylic Amines and Nitrogen-Containing Derivatives

Benzylic amines are valuable intermediates in organic synthesis and can be prepared from this compound through nucleophilic substitution with ammonia (B1221849) or primary or secondary amines. organic-chemistry.org For example, reaction with dimethylamine (B145610) would yield N,N-dimethyl-1-(2-propylphenyl)methanamine.

A variety of methods exist for the synthesis of benzylic amines, including copper-catalyzed enantioselective aza-Friedel–Crafts additions of phenols to N-sulfonyl aldimines. nih.gov Another approach involves the treatment of methylarenes with N-bromosuccinimide (NBS) followed by reaction with a nitrogen nucleophile. organic-chemistry.org Furthermore, palladium-catalyzed reactions of amides with aryl aldehydes and arylboronic acids provide a general route to α-substituted amides. organic-chemistry.org

| Reactant(s) | Catalyst/Reagent(s) | Product Type |

| This compound + Amine | Base | Benzylic Amine |

| Phenol + N-Sulfonyl aldimine | Cu(OTf)2, (R)-Bn-Box | Chiral Benzylic Amine nih.gov |

| Methylarene + NBS, then Nucleophile | AIBN | Benzylated Product organic-chemistry.org |

| Amide + Aryl aldehyde + Arylboronic acid | Palladium Catalyst | α-Substituted Amide organic-chemistry.org |

Elaboration to Sulfur and Phosphorus Analogues

The reactivity of the benzylic bromide in this compound allows for its conversion to various sulfur and phosphorus-containing compounds. Reaction with a thiolate nucleophile, such as sodium thiomethoxide, would yield the corresponding benzylic thioether. Similarly, treatment with sodium p-toluenesulfinate can provide the corresponding sulfone. organic-chemistry.org

The synthesis of organophosphorus compounds can be achieved through reactions with phosphine (B1218219) nucleophiles or via transition-metal-free dehydrogenative coupling of C(sp³)–H bonds of methyl arenes with diaryl phosphinic acids. organic-chemistry.org

Carbon-Carbon Bond Forming Reactions

Carbon-carbon bond formation is a cornerstone of organic synthesis, enabling the construction of complex carbon skeletons. sigmaaldrich.com this compound can serve as an electrophile in various C-C bond-forming reactions.

For instance, it can react with organometallic reagents, such as Grignard reagents or organocuprates, in coupling reactions to form new carbon-carbon bonds. These reactions are fundamental for extending the carbon framework of the molecule. illinois.edu Radical chain reactions mediated by reagents like tributyltin hydride (Bu3SnH) can also be employed for C-C bond formation. libretexts.org

Furthermore, biocatalytic methods are emerging as powerful tools for creating carbon-carbon bonds with high enantioselectivity. libretexts.org These enzymatic processes include hydrocyanation of aldehydes, benzoin (B196080) condensation, and aldol (B89426) reactions. libretexts.org While not directly starting from this compound, these methods highlight the diverse strategies available for C-C bond formation in organic synthesis.

| Reaction Type | Key Reagents/Catalysts | Product Feature |

| Cross-Coupling | Organometallic reagents (e.g., Grignard) | Extended Carbon Framework illinois.edu |

| Radical Cyclization | Bu3SnH, AIBN | Ring Formation libretexts.org |

| Biocatalytic Aldol Reaction | Aldolase Enzymes | Enantioselective C-C bond formation libretexts.org |

Cross-Coupling Methodologies

Cross-coupling reactions are powerful tools in synthetic organic chemistry for the formation of carbon-carbon bonds. For this compound, these reactions typically involve the coupling of the benzylic carbon with various organic partners, catalyzed by transition metals.

The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed reaction that joins an organoboron compound with an organohalide. In the context of this compound, this reaction would involve its coupling with an aryl boronic acid to form a diarylmethane derivative. While specific studies on this compound are not prevalent, extensive research on the Suzuki-Miyaura coupling of benzylic bromides provides a strong basis for understanding its reactivity.

The choice of the palladium catalyst is crucial for the success of the Suzuki-Miyaura coupling. Both Pd(0) and Pd(II) complexes can be used as precatalysts. Common palladium sources include palladium(II) acetate (Pd(OAc)₂) and bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂). harvard.edu The active Pd(0) species is generated in situ. For benzylic bromides, catalyst systems are often designed to favor the oxidative addition step and prevent unwanted side reactions like homocoupling.

The following table summarizes various palladium catalyst systems used in the Suzuki-Miyaura coupling of benzylic halides.

| Catalyst Precursor | Ligand | Typical Loading (mol%) | Reference |

| Pd(OAc)₂ | JohnPhos | 5 | harvard.edu |

| Pd(OAc)₂ | PPh₃ | 1-5 | |

| PdCl₂(dppf)·CH₂Cl₂ | (none added) | 2 | |

| Pd(PPh₃)₄ | (none added) | 5 | harvard.edu |

This table is generated based on data from reactions with various benzylic bromides and may be applicable to this compound.

The ligand and base are critical components of the catalytic system, influencing the reaction's efficiency, selectivity, and scope.

Ligands: Phosphine ligands are commonly employed to stabilize the palladium catalyst and modulate its reactivity. For the coupling of benzylic bromides, bulky and electron-rich phosphine ligands are often preferred as they can promote the oxidative addition step and facilitate the reductive elimination to afford the desired product. Examples of effective ligands include triphenylphosphine (B44618) (PPh₃) and Buchwald-type ligands like JohnPhos. harvard.edu

Bases: A base is required to activate the organoboron species and facilitate the transmetalation step. The choice of base can significantly impact the reaction yield. Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used. The strength and solubility of the base can influence the reaction rate and the suppression of side reactions. For instance, in some cases, a combination of bases, such as Cs₂CO₃ and K₂CO₃, has been found to be optimal.

The table below illustrates the effect of different bases on the Suzuki-Miyaura coupling of a model benzylic bromide.

| Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| K₂CO₃ | DMF | 100 | High | harvard.edu |

| Cs₂CO₃ | THF/H₂O | 77 | High | |

| K₃PO₄ | Toluene (B28343) | 90 | High |

This table is a generalized representation based on literature for benzylic bromides and serves as a predictive model for this compound.

Beyond the Suzuki-Miyaura reaction, this compound can participate in other important cross-coupling reactions.

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organohalide, catalyzed by a nickel or palladium complex. organic-chemistry.orgnih.gov Benzylic bromides are suitable substrates for Negishi couplings, reacting with various organozinc compounds to form new C-C bonds. rsc.org The reaction is known for its high functional group tolerance. nih.gov A catalytic system comprising CoCl₂ and isoquinoline (B145761) has also been shown to be effective for the cross-coupling of benzylic zinc reagents with aryl halides. rsc.org

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide, catalyzed by palladium. wikipedia.org Benzylic bromides can be effectively coupled with a range of organostannanes. harvard.edu The reaction often requires the use of ligands such as triphenylphosphine or triphenylarsine, and additives like copper(I) iodide (CuI) can significantly accelerate the reaction rate. harvard.edu

Kumada-Tamao Coupling: This was one of the first transition metal-catalyzed cross-coupling reactions to be developed, utilizing a Grignard reagent and an organohalide. wikipedia.orgorganic-chemistry.org The reaction is typically catalyzed by nickel or palladium complexes. wikipedia.orgjk-sci.com Due to the high reactivity of Grignard reagents, the functional group tolerance of the Kumada coupling can be more limited compared to other cross-coupling methods. jk-sci.com

The following table provides a comparative overview of these cross-coupling reactions for benzylic halides.

| Reaction Name | Organometallic Reagent | Catalyst | Key Features |

| Negishi | Organozinc | Ni or Pd | High functional group tolerance |

| Stille | Organotin | Pd | Stable organometallic reagents, can be toxic |

| Kumada-Tamao | Grignard (Organomagnesium) | Ni or Pd | Highly reactive organometallic, less functional group tolerant |

This table provides a general summary of the applicability of these reactions to benzylic halides like this compound.

While typically a substrate for coupling, this compound's aromatic ring can also be functionalized. Cobalt-catalyzed borylation is an emerging method for the C-H functionalization of arenes. Although direct borylation of the bromomethyl group is not the primary focus, the propyl-substituted benzene (B151609) ring can undergo C-H borylation. This transformation introduces a boronic ester group onto the aromatic ring, which can then be used in subsequent cross-coupling reactions, offering a divergent synthetic strategy. Benzylic C-H bonds can also be targeted for borylation under certain conditions.

Suzuki-Miyaura Coupling Reactions with Aryl Boronic Acids

Alkylation Reactions with Carbanion Equivalents

The electrophilic nature of the benzylic carbon in this compound makes it an excellent substrate for Sₙ2 reactions with various nucleophiles, including carbanion equivalents. These reactions lead to the formation of a new carbon-carbon bond at the benzylic position.

Common sources of carbanions for such alkylations include:

Enolates: Ketone and ester enolates, typically generated using strong bases like lithium diisopropylamide (LDA), readily react with benzylic bromides. This reaction is a fundamental method for the α-alkylation of carbonyl compounds. The choice of base and reaction conditions can control the regioselectivity of enolate formation in unsymmetrical ketones.

Organolithium and Grignard Reagents: These highly reactive organometallic reagents act as potent sources of carbanions. They will readily displace the bromide from this compound. However, their high reactivity can also lead to side reactions, and careful control of reaction conditions is necessary. Copper-catalyzed conditions can sometimes improve the outcome of these alkylation reactions.

The general scheme for the alkylation of this compound with a carbanion equivalent is as follows:

R⁻ M⁺ + this compound → 1-(R-methyl)-2-propylbenzene + MBr

Where R⁻ M⁺ represents a generic carbanion equivalent (e.g., an enolate, organolithium, or Grignard reagent).

Reduction Reactions

Reduction reactions of this compound primarily target the removal of the bromine atom, either by substitution with a hydrogen atom (hydrogenolysis) or by reductive cleavage using hydride reagents.

Hydrogenolysis is a chemical reaction whereby a carbon-heteroatom bond is cleaved by the addition of hydrogen. In the case of this compound, the benzylic carbon-bromine bond is susceptible to cleavage. This transformation is typically achieved by catalytic hydrogenation. The reaction involves treating the substrate with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C).

The process effectively replaces the bromine atom with a hydrogen atom, converting this compound into 2-propyltoluene. This method is highly efficient for dehalogenation due to the stability of the benzylic radical or organometallic intermediate formed during the catalytic cycle.

Reaction Scheme:

Substrate: this compound

Reagent: Hydrogen (H₂)

Catalyst: Palladium on Carbon (Pd/C)

Product: 2-Propyltoluene

Byproduct: Hydrogen Bromide (HBr)

Alternatively, the bromine atom can be removed through reductive debromination using complex metal hydrides. Reagents like Lithium Aluminum Hydride (LiAlH₄) or Sodium Borohydride (NaBH₄) serve as sources of hydride ions (H⁻).

The reaction proceeds via a nucleophilic substitution mechanism (S_N2), where the hydride ion attacks the electrophilic carbon atom bonded to the bromine. This results in the displacement of the bromide ion and the formation of 2-propyltoluene. LiAlH₄ is a potent reducing agent, while NaBH₄ is milder and may require harsher reaction conditions for benzylic halides. The choice of reagent and solvent can be optimized to achieve high yields of the desired product.

| Reagent | Typical Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or Tetrahydrofuran (THF), Room Temperature | 2-Propyltoluene |

| Sodium Borohydride (NaBH₄) | Polar aprotic solvents (e.g., DMF, DMSO), Elevated Temperature | 2-Propyltoluene |

Oxidation Reactions

Oxidation of this compound can be directed at either the bromomethyl group or, under more forceful conditions, the propyl side chain.

The bromomethyl group is susceptible to oxidation to form a carboxylic acid. This transformation typically proceeds in two conceptual steps: hydrolysis of the bromide to an alcohol, followed by oxidation of the alcohol. However, direct oxidation is also possible.

A common method involves first converting the benzylic bromide to the corresponding nitrile via reaction with sodium cyanide (NaCN), followed by hydrolysis of the nitrile to 2-(2-propylphenyl)acetic acid. Alternatively, direct oxidation using strong oxidizing agents can yield 2-propylbenzoic acid, although this may also affect the propyl group. A more controlled approach involves converting the bromomethyl group into an aldehyde, which is then oxidized to the carboxylic acid.

Example Pathway (via Nitrile):

Reactant: this compound

Reagent: Sodium Cyanide (NaCN)

Intermediate: 2-(2-Propylphenyl)acetonitrile

Reagent: H₃O⁺, Heat (Acid Hydrolysis)

Final Product: 2-(2-Propylphenyl)acetic acid

The alkyl chain on a benzene ring can be oxidized to a carboxylic acid group under vigorous conditions. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) are required. For this compound, this reaction would target the propyl group.

The reaction requires the presence of a benzylic hydrogen on the alkyl chain. The propyl group has benzylic hydrogens at the carbon attached to the ring, making it susceptible to this oxidation. The entire propyl chain is cleaved, and the benzylic carbon is oxidized to a carboxyl group, which would theoretically yield 2-(bromomethyl)benzoic acid. However, the bromomethyl group is also sensitive to these harsh oxidizing conditions and may be simultaneously oxidized, potentially leading to phthalic acid derivatives.

| Oxidizing Agent | Conditions | Potential Product |

| Potassium Permanganate (KMnO₄) | Concentrated, Hot, Alkaline | 2-(Bromomethyl)benzoic acid |

| Chromic Acid (H₂CrO₄) | Sulfuric Acid, Heat | 2-(Bromomethyl)benzoic acid |

Elimination Reactions and Olefin Formation

This compound can undergo elimination reactions to form an alkene. lumenlearning.com This reaction is typically promoted by the presence of a strong, non-nucleophilic base. The primary nature of the halide suggests that the reaction will proceed via an E2 (bimolecular elimination) mechanism. msu.edu

In this mechanism, the base abstracts a proton from a carbon adjacent to the carbon bearing the leaving group (the bromine). libretexts.org For this compound, the only adjacent protons are on the benzene ring. Therefore, the most plausible elimination reaction involves the abstraction of a proton from the propyl group's methylene (B1212753) (-CH₂-) carbon adjacent to the aromatic ring. This would lead to the formation of an exocyclic double bond.

However, a more common elimination pathway for benzylic halides involves dehydrobromination where a proton is abstracted from the benzylic carbon itself if a suitable base is used, leading to the formation of a carbene, which can then rearrange. A more straightforward elimination would occur if there were a hydrogen on a carbon adjacent to the bromomethyl group, which is not the case here (as the other adjacent atom is the ring carbon).

A more likely elimination scenario involves abstracting a proton from the propyl chain's benzylic position, although this would require significant activation. The most favored elimination pathway, when possible, follows Zaitsev's rule, which predicts the formation of the most substituted (and therefore most stable) alkene. libretexts.orgmasterorganicchemistry.com Given the structure, elimination to form an exocyclic double bond by removing a proton from the methyl group of the propyl chain is less likely. The reaction generally requires a strong base, such as potassium tert-butoxide, to favor elimination over substitution. lumenlearning.commasterorganicchemistry.com

Mechanistic Investigations of Reactions Involving 1 Bromomethyl 2 Propylbenzene

Understanding Benzylic Radical Intermediates in Bromination

The synthesis of 1-(bromomethyl)-2-propylbenzene typically involves the benzylic bromination of 2-propyltoluene. This reaction proceeds via a free radical mechanism, critically involving the formation of a benzylic radical intermediate. The C-H bonds at the benzylic position are significantly weaker than other alkyl C-H bonds, a characteristic attributed to the stability of the resulting radical. lookchem.comnih.gov

The mechanism is initiated by the homolytic cleavage of a bromine source, often N-bromosuccinimide (NBS) activated by light or a radical initiator, which generates a low concentration of bromine radicals (Br•). nih.govdntb.gov.uaresearchgate.net A bromine radical then abstracts a hydrogen atom from the benzylic carbon of 2-propyltoluene. This is the key propagation step, forming the 2-propylbenzyl radical. nih.gov

This benzylic radical is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. This delocalization is the primary reason for the selective substitution at the benzylic position. nih.gov The stabilized 2-propylbenzyl radical then reacts with a molecule of Br₂, which is present in low concentrations, to form the product, this compound, and regenerate a bromine radical, continuing the chain reaction. researchgate.netnih.gov The use of NBS is crucial as it maintains a low concentration of Br₂, which favors the radical substitution pathway over electrophilic addition to the aromatic ring. dntb.gov.uaresearchgate.net The reaction fails if there are no hydrogen atoms on the benzylic carbon to be abstracted. lookchem.com

Elucidation of Nucleophilic Substitution Mechanisms (Sₙ1 vs. Sₙ2 Pathways)

This compound, as a primary benzylic halide, can undergo nucleophilic substitution through either an Sₙ1 or Sₙ2 pathway. The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. acs.org

The Sₙ2 (Substitution Nucleophilic Bimolecular) pathway is generally favored for primary halides due to minimal steric hindrance. acs.orgrsc.org In this mechanism, the nucleophile attacks the electrophilic carbon in a single, concerted step, simultaneously displacing the bromide leaving group. This process leads to an inversion of stereochemistry at the carbon center and follows second-order kinetics, with the rate depending on the concentrations of both the substrate and the nucleophile. rsc.orgnih.gov Strong nucleophiles and polar aprotic solvents promote the Sₙ2 mechanism. acs.orgresearchgate.net

The Sₙ1 (Substitution Nucleophilic Unimolecular) pathway becomes competitive due to the ability of the benzylic system to stabilize a carbocation intermediate. acs.org This two-step mechanism begins with the slow, rate-determining departure of the bromide ion to form a resonance-stabilized 2-propylbenzyl carbocation. acs.orgrsc.org This planar carbocation is then rapidly attacked by a nucleophile from either face, leading to a racemic mixture if the carbon were chiral. acs.org The Sₙ1 reaction is favored by weak nucleophiles and polar protic solvents, which can solvate both the leaving group and the carbocation intermediate. rsc.orgresearchgate.net

The table below summarizes the key factors influencing the nucleophilic substitution pathway for this compound.

| Factor | Sₙ1 Pathway | Sₙ2 Pathway |

|---|---|---|

| Substrate Structure | Favored by stable carbocation (benzylic) | Favored by unhindered primary carbon |

| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] |

| Mechanism | Two steps, via carbocation intermediate | One concerted step, via transition state |

| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH) | Favored by strong nucleophiles (e.g., OH⁻, CN⁻) |

| Solvent | Favored by polar protic solvents (e.g., water, ethanol) | Favored by polar aprotic solvents (e.g., acetone, DMF) |

| Stereochemistry | Racemization | Inversion of configuration |

Mechanistic Aspects of Cross-Coupling Reactions

This compound is a valuable substrate in cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. These reactions are typically catalyzed by transition metals, most commonly palladium or nickel. tcichemicals.comnih.gov

The mechanism of palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reactions, proceeds through a catalytic cycle. nih.govrsc.org The cycle for this compound can be described by three fundamental steps:

Oxidative Addition : The cycle begins with the active Pd(0) catalyst. This compound undergoes oxidative addition to the Pd(0) complex, breaking the C-Br bond and forming a new organopalladium(II) intermediate, specifically (2-propylbenzyl)palladium(II) bromide. In this step, the palladium is oxidized from the 0 to the +2 state. nih.govgessnergroup.com

Transmetalation / Carbopalladation : In a Suzuki-type coupling, the next step is transmetalation. An organoboron reagent (R-BY₂) reacts with the palladium(II) complex, transferring the organic group 'R' to the palladium center and displacing the bromide. gessnergroup.com In a Heck-type reaction, an alkene coordinates to the palladium and then inserts into the Pd-C bond (carbopalladation).

Reductive Elimination : This is the final step, where the two organic groups attached to the palladium—the 2-propylbenzyl group and the 'R' group—couple and are eliminated from the metal center, forming the new C-C bond in the final product. This step regenerates the Pd(0) catalyst, which can then enter another catalytic cycle. The palladium is reduced from +2 back to 0. nih.govgessnergroup.com

Dual catalytic systems, for instance using both nickel and cobalt, have also been developed for cross-electrophile coupling, where the Ni catalyst activates an aryl halide and the Co cocatalyst activates an alkyl halide like a benzyl (B1604629) bromide. tcichemicals.com

The ligands coordinated to the metal center play a crucial role in modulating the catalyst's activity and selectivity in cross-coupling reactions. The electronic and steric properties of ligands, typically phosphines, can significantly influence the rates of the individual steps in the catalytic cycle. tcichemicals.com

Electronic Effects : Electron-rich ligands, such as trialkylphosphines, increase the electron density on the metal center. This enhances the metal's nucleophilicity, which generally accelerates the rate of oxidative addition. tcichemicals.comnih.gov This is particularly important for less reactive electrophiles.

Steric Effects : Bulky ligands, characterized by a large cone angle, tend to promote reductive elimination. tcichemicals.com The steric crowding around the metal center favors the formation of the product and the regeneration of a less sterically hindered catalyst. nih.gov The use of bulky, electron-rich phosphine (B1218219) ligands, such as JohnPhos or dialkylbiaryl phosphines, has been shown to be highly effective for the Suzuki-Miyaura coupling of benzylic bromides. nih.govnih.gov

The choice of ligand can be critical for success. For example, in the palladium-catalyzed Kumada-Corriu reaction of secondary benzylic bromides, the bidentate ligand Xantphos was found to minimize the undesired side reaction of β-hydride elimination. acs.org Furthermore, studies have shown that the choice of ligand and solvent can act as a switch, directing the reaction to proceed with either benzyl halides or benzyl esters, highlighting the profound control exerted by the ligand environment. rsc.org

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating reaction mechanisms, offering insights into molecular behavior that can be difficult to obtain through experiments alone. For reactions involving this compound, computational methods are used to model reaction pathways, predict the stability of intermediates, and calculate the energetics of transition states.

A study on the homologation of benzyl bromide derivatives with diazo compounds employed computational analysis to gain critical insight into the reaction mechanism, particularly the key selectivity-determining step. rsc.org Such studies can map out the entire reaction coordinate, revealing a sequence of cationic intermediates. rsc.org Data-driven approaches are also being developed to learn stochastic reduced models that can predict molecule kinetics, as demonstrated in a study of benzyl bromide in an aqueous environment.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It is particularly valuable for elucidating reaction mechanisms by calculating the potential energy surface of a reaction.

DFT studies allow researchers to:

Optimize Geometries : Calculate the lowest energy structures of reactants, intermediates, products, and, most importantly, transition states.

For instance, in a study of a homologation reaction of benzyl bromide derivatives, DFT calculations at the ωB97X-D level of theory were used to compute the Gibbs free energy profile. rsc.org This revealed a rate-determining Sₙ1 mechanism for the initial C-C bond formation. rsc.org Similarly, DFT calculations on a palladium-catalyzed alkenylation reaction identified the deprotonation of the substrate as the rate-determining step by computing the free energy profile and locating the relevant transition state (TS2-cis). These computational insights are crucial for understanding and optimizing reaction conditions.

Molecular Dynamics Simulations in Reaction Analysis

Molecular dynamics (MD) and kinetic simulations are powerful computational tools for investigating the complex reaction pathways of molecules like this compound, particularly under high-temperature conditions such as pyrolysis. These simulations model the interactions between atoms over time, providing a detailed picture of reaction kinetics and product formation.

In studies of similar alkylbenzenes, such as n-propylbenzene, kinetic simulations have been used to model pyrolysis characteristics. mdpi.com Such analyses reveal that the reactivity of an alkylbenzene is significantly influenced by its structure. For instance, n-propylbenzene has been shown to have higher fuel reactivity compared to trimethylbenzene isomers under similar pyrolysis conditions. mdpi.com

For this compound, a simulation would likely begin by modeling the homolytic cleavage of the C-Br bond, which is typically the weakest bond, to form a 2-propylbenzyl radical. This initial step would be followed by a series of subsequent reactions. Rate-of-production (ROP) analysis within the simulation can identify the key reactions that promote or inhibit the formation of specific products. mdpi.com For example, in the pyrolysis of other alkylbenzenes, the formation of the benzyl radical is a primary step, leading to various decomposition products. mdpi.com A similar pathway is expected for this compound, leading to soot precursors like acetylene (B1199291) and benzene (B151609). mdpi.com

Table 1: Potential Pyrolysis Products of this compound Identified Through Kinetic Simulation

| Product Name | Chemical Formula | Role in Reaction |

| Benzene | C₆H₆ | Key Soot Precursor mdpi.com |

| Acetylene | C₂H₂ | Key Soot Precursor mdpi.com |

| Methane | CH₄ | Decomposition Product mdpi.com |

| 2-Propylbenzyl radical | C₁₀H₁₃• | Primary Intermediate |

| Hydrogen Bromide | HBr | Initial Decomposition Product |

Kinetic Isotope Effect (KIE) Studies for Reaction Mechanism Determination

The kinetic isotope effect (KIE) is a fundamental tool in physical organic chemistry for determining reaction mechanisms. princeton.edu It involves measuring the change in reaction rate when an atom in the reactant is replaced by one of its heavier isotopes. icm.edu.pl This rate change provides insight into bond-breaking or bond-forming events in the rate-determining step (RDS) of a reaction. icm.edu.pl

For reactions involving this compound, such as nucleophilic substitution, KIE studies can distinguish between different mechanistic pathways (e.g., SN1 vs. SN2). By synthesizing an isotopically labeled version of the substrate, for example, by replacing the hydrogen atoms on the bromomethyl group with deuterium (B1214612) (1-(bromo(dideuterio)methyl)-2-propylbenzene), the mechanism can be probed.

Primary KIE: A significant primary KIE (typically kH/kD > 2) is observed when a C-H bond to the isotopic center is broken in the RDS. princeton.edu This is not expected for typical SN1 or SN2 reactions of this compound, but would be relevant for elimination reactions where a β-hydrogen is removed.

Secondary KIE: A smaller, secondary KIE is observed when the C-H bond is not broken but undergoes a change in its bonding environment, such as a change in hybridization, during the RDS. wpmucdn.com For an SN1 reaction, the carbon of the C-Br bond changes from sp³ hybridization in the reactant to sp² in the carbocation intermediate. This change leads to a small but measurable normal secondary KIE (kH/kD > 1). Conversely, for an SN2 reaction, the carbon atom transitions through a more sterically hindered, sp²-like transition state, which can result in a KIE close to unity or slightly inverse (kH/kD < 1).

Table 2: Expected Secondary Kinetic Isotope Effects for Reactions of this compound

| Reaction Mechanism | Isotopic Substitution | Hybridization Change at α-Carbon | Expected kH/kD Value | Interpretation |

| SN1 | C-H to C-D at the bromomethyl group | sp³ → sp² | > 1 (e.g., 1.1 - 1.25) | Loosening of C-H bending vibrations in the transition state. |

| SN2 | C-H to C-D at the bromomethyl group | sp³ → sp²-like transition state | ~1.0 or < 1 (inverse) | Steric crowding in the transition state leads to an increase in the C-H bending vibrational frequencies. wpmucdn.com |

Spectroscopic Analysis of Reaction Intermediates (e.g., NMR, MS)

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for the direct or indirect detection of transient species like reaction intermediates. nih.gov These methods provide structural information that is crucial for confirming a proposed reaction mechanism.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is particularly effective for identifying charged intermediates in a reaction mixture. nih.gov In the case of an SN1 reaction of this compound, ESI-MS could potentially detect the 2-propylbenzyl carbocation intermediate. The high sensitivity of MS allows for the detection of even minor species in the reaction. nih.gov The analysis of reaction mixtures can be performed directly, and the method's broad availability has made it a popular choice for mechanistic investigations. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of atoms. docbrown.info While short-lived intermediates can be challenging to observe directly, changes in the NMR spectrum of the reaction mixture over time can provide evidence for their formation. For example, the formation of a carbocation intermediate in an SN1 reaction would lead to significant downfield shifts for the protons and carbons near the positive charge. The chemical shifts of protons on an aromatic ring are typically found in the range of δ 7.0-8.0 ppm, while benzylic protons appear around δ 4.5 ppm. docbrown.info The formation of a benzylic carbocation would shift the signals for the remaining α-proton and the aromatic protons further downfield.

Table 3: Predicted Spectroscopic Data for a Potential Intermediate in a Reaction of this compound

| Intermediate | Spectroscopic Technique | Predicted Observation |

| 2-Propylbenzyl carbocation | Mass Spectrometry (ESI-MS) | A peak corresponding to the mass-to-charge ratio (m/z) of the C₁₀H₁₃⁺ ion (m/z ≈ 133.1). nist.gov |

| 2-Propylbenzyl carbocation | ¹H NMR Spectroscopy | Significant downfield shift of the benzylic proton signal (from ~δ 4.5 ppm to >δ 8.0 ppm) and adjacent aromatic protons. |

| 2-Propylbenzyl carbocation | ¹³C NMR Spectroscopy | Significant downfield shift of the benzylic carbon signal (from ~δ 34 ppm to >δ 200 ppm) and aromatic carbons. chemicalbook.com |

Applications of 1 Bromomethyl 2 Propylbenzene As a Building Block in Complex Molecule Synthesis

Versatility in Diversifying Aromatic Scaffolds

The structure of 1-(bromomethyl)-2-propylbenzene offers a reactive site for introducing a wide array of functional groups onto the aromatic ring. The bromomethyl group is readily displaced by various nucleophiles, allowing for the attachment of different substituents and the extension of the aromatic system. This adaptability is crucial in medicinal chemistry and materials science, where the properties of a molecule can be fine-tuned by modifying its peripheral chemical groups.

The presence of the propyl group at the ortho position relative to the bromomethyl group introduces steric hindrance that can influence the regioselectivity of subsequent reactions. This steric effect can be strategically exploited to direct incoming groups to specific positions on the benzene (B151609) ring, thereby enabling the synthesis of complex, multi-substituted aromatic compounds with a high degree of control.

Role in the Construction of Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of great importance in pharmaceuticals and agrochemicals. uniroma1.it this compound serves as a key starting material for synthesizing a variety of heterocyclic systems. The reactive bromomethyl group can participate in cyclization reactions to form rings containing nitrogen, oxygen, or sulfur.

For instance, it can react with binucleophiles, such as amino thiols or amino phenols, to construct fused heterocyclic scaffolds. The propyl group, in this context, can influence the conformation and, consequently, the biological activity of the resulting heterocyclic molecule. Research has demonstrated the synthesis of pyrazoline derivatives from related precursors, highlighting the utility of such building blocks in generating diverse heterocyclic libraries. researchgate.net

Precursor for Advanced Organic Materials and Functional Molecules

The unique electronic and steric properties of this compound make it a valuable precursor for the synthesis of advanced organic materials. The aromatic core, combined with the reactive benzylic bromide, allows for its incorporation into larger conjugated systems, which are the basis for many organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the ability to introduce various functional groups via the bromomethyl handle allows for the tailoring of the material's properties, such as its solubility, thermal stability, and electronic characteristics. For example, attaching chromophores or other photoactive units can lead to materials with specific light-absorbing or emitting properties.

Strategic Intermediate in Total Synthesis Efforts

In the multi-step synthesis of complex natural products and other target molecules, this compound can serve as a crucial intermediate. Its defined substitution pattern provides a reliable anchor point for building more elaborate molecular architectures. Chemists can leverage the reactivity of the bromomethyl group to form key carbon-carbon or carbon-heteroatom bonds early in a synthetic sequence.

The synthesis of n-propylbenzene and its derivatives often involves multiple steps, including Friedel-Crafts acylation and subsequent reduction. researchgate.net The introduction of a bromomethyl group onto this scaffold provides a versatile handle for further synthetic transformations, making it a strategic component in the retrosynthetic analysis of complex molecules.

Comparison with Related Benzylic Halides in Synthetic Strategies

Benzylic halides are a class of organic compounds characterized by a halogen atom attached to a carbon atom that is directly bonded to an aromatic ring. Their reactivity in nucleophilic substitution reactions is a key aspect of their utility in organic synthesis. The reactivity of these halides can be influenced by both the nature of the halogen and the substituents on the benzene ring.

Reactivity in Nucleophilic Substitution:

Benzylic halides can undergo both SN1 and SN2 reactions. stackexchange.comyoutube.com The SN1 pathway involves the formation of a stable benzylic carbocation intermediate, which is stabilized by resonance with the adjacent benzene ring. stackexchange.comdoubtnut.com The SN2 pathway involves a backside attack by a nucleophile on the carbon atom bearing the halogen. stackexchange.com The preference for one mechanism over the other is influenced by factors such as the solvent, the strength of the nucleophile, and the steric hindrance around the reaction center. stackexchange.comyoutube.com

Influence of Substituents:

The presence of substituents on the benzene ring can significantly impact the reactivity of the benzylic halide. Electron-donating groups, such as alkyl groups, can stabilize the benzylic carbocation, thereby favoring the SN1 mechanism. stackexchange.com Conversely, electron-withdrawing groups can destabilize the carbocation, making the SN1 pathway less favorable.

Comparison Table:

| Compound | Structure | Key Features Affecting Reactivity |

| Benzyl (B1604629) Bromide | Unsubstituted benzene ring, baseline reactivity. | |

| This compound | Ortho-propyl group provides steric hindrance and electron donation. | |

| 1-(Bromomethyl)-4-propylbenzene | Para-propyl group provides electron donation with less steric hindrance than the ortho isomer. sigmaaldrich.com | |

| 1-(Bromomethyl)-2-fluoro-3-(trifluoromethyl)benzene | Electron-withdrawing fluorine and trifluoromethyl groups deactivate the ring. innospk.com |

The table above illustrates how the position and electronic nature of substituents on the benzene ring influence the properties and reactivity of benzylic bromides. This understanding is crucial for chemists when selecting the appropriate building block for a specific synthetic transformation.

Future Research Directions and Untapped Potential

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and sustainable chemical manufacturing necessitates a re-evaluation of the synthesis of 1-(Bromomethyl)-2-propylbenzene. Future research will likely pivot from traditional bromination methods towards more environmentally benign and efficient alternatives.

One promising avenue is the adoption of greener brominating agents and catalytic systems. For instance, the use of a hydrogen peroxide/hydrogen bromide (H₂O₂/HBr) system presents a more sustainable option by generating water as the primary byproduct. nih.gov Furthermore, the development of water-tolerant catalysts, such as indium chloride, could enable the synthesis to be performed in aqueous media, significantly reducing the reliance on volatile organic solvents. researchgate.net

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, offers a solvent-free or low-solvent approach. researchgate.net Exploring the mechanochemical synthesis of this compound could lead to a significant reduction in solvent waste and energy consumption.

Moreover, light-driven reactions represent a frontier in sustainable synthesis. Photo-bromination, potentially using light as an external switch to control selectivity, could offer a highly efficient and controlled method for the production of this compound. nih.gov

| Synthetic Approach | Potential Advantages | Key Research Focus |

| H₂O₂/HBr System | Generates water as a byproduct, improving the process's green profile. nih.gov | Optimization of reaction conditions and catalyst development. |

| Water-Tolerant Catalysis | Reduces the need for volatile organic solvents by enabling reactions in aqueous media. researchgate.net | Screening and design of robust water-tolerant catalysts. |

| Mechanochemistry | Offers a solvent-free or low-solvent synthetic route, minimizing waste. researchgate.net | Investigation of reaction kinetics and scalability of manual grinding and vortex mixing. |

| Photobromination | Provides high selectivity and control through the use of light as a trigger. nih.gov | Development of suitable photo-initiators and reactor design for efficient light penetration. |

Exploration of Asymmetric Catalysis with this compound

The introduction of chirality into molecules is of paramount importance in the pharmaceutical and agrochemical industries. Future research into the asymmetric applications of this compound could unlock new pathways to valuable, enantioenriched compounds. This will likely involve the design and application of novel chiral catalysts.

One area of exploration is the use of axially chiral organocatalysts. rsc.org These catalysts could be employed in reactions where this compound acts as a substrate, for instance, in asymmetric alkylation reactions. The development of catalysts with a well-defined chiral environment around the active site will be crucial for achieving high enantioselectivity.

Another promising direction is the application of chiral Brønsted acids. rsc.org These catalysts can activate the benzylic bromide of this compound, facilitating enantioselective nucleophilic substitution reactions. Theoretical and experimental studies will be necessary to understand the catalyst-substrate interactions that govern the stereochemical outcome. rsc.org

| Catalytic System | Potential Application | Research Objective |

| Axially Chiral Organocatalysts | Asymmetric alkylation reactions using this compound. rsc.org | Design and synthesis of novel catalysts with high enantioselectivity. |

| Chiral Brønsted Acids | Enantioselective nucleophilic substitution at the benzylic position. rsc.org | Elucidation of the reaction mechanism and optimization of catalyst structure. |

Expansion of Reactivity in Unconventional Reaction Media

Moving beyond conventional organic solvents, the use of unconventional reaction media such as ionic liquids (ILs) and deep eutectic solvents (DESs) offers significant potential to enhance the reactivity and selectivity of reactions involving this compound.

Ionic liquids, with their unique properties of low volatility, high thermal stability, and tunable polarity, can serve as both solvents and catalysts. nih.gov Research into the use of ILs for nucleophilic substitution reactions with this compound could reveal enhanced reaction rates and improved product isolation procedures. rsc.orgresearchgate.net The ability to design ILs with specific functionalities could also lead to novel catalytic activities. nih.gov

Deep eutectic solvents, which are mixtures of hydrogen bond donors and acceptors, present a greener and often cheaper alternative to traditional ILs. nih.gov Investigating the solubility and reactivity of this compound in various DESs could open up new avenues for its application in a more sustainable manner. nih.gov

Furthermore, the use of supercritical fluids, such as carbon dioxide (CO₂), as a co-solvent with ILs can be explored. mdpi.com This approach can reduce the viscosity of the reaction medium, improving mass transfer and facilitating downstream processing. mdpi.com

| Reaction Medium | Potential Benefits | Research Direction |

| Ionic Liquids (ILs) | Enhanced reaction rates, improved product separation, and potential catalytic activity. nih.govrsc.orgresearchgate.net | Screening of ILs for optimal performance and design of task-specific ILs. |

| Deep Eutectic Solvents (DESs) | Greener and more cost-effective alternative to conventional solvents. nih.govnih.gov | Exploration of DES compositions for improved solubility and reactivity. |

| Supercritical CO₂ as a Co-solvent | Reduced viscosity of the reaction medium, leading to better mass transfer. mdpi.com | Investigation of the phase behavior and reaction kinetics in IL/CO₂ systems. |

Integration into Automated Synthesis Platforms

The automation of chemical synthesis is revolutionizing the way molecules are made, offering increased efficiency, reproducibility, and safety. Integrating the synthesis and subsequent reactions of this compound into automated platforms, particularly those based on flow chemistry, is a key area for future development.

Flow chemistry, where reactions are performed in a continuously flowing stream, offers numerous advantages over traditional batch processing, including superior heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. vapourtec.comamt.uknih.gov The synthesis of this compound via halogenation reactions could be significantly improved in terms of yield and safety by transitioning to a flow process. amt.uk

Furthermore, automated platforms can facilitate high-throughput screening of reaction conditions, accelerating the discovery of new transformations involving this compound. researchgate.net The online integration of purification and analytical techniques would enable a seamless "synthesis-to-analysis" workflow, drastically reducing development timelines. nih.gov

| Technology | Advantages | Future Application for this compound |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise process control. vapourtec.comamt.uknih.gov | Continuous synthesis of this compound and its derivatives. |

| Automated Synthesis Platforms | High-throughput screening, rapid optimization, and integrated purification. researchgate.netnih.gov | Accelerated discovery of new reactions and efficient library synthesis. |

Theoretical Predictions for New Reaction Pathways and Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. Applying these theoretical methods to this compound can provide invaluable insights into its behavior and guide the experimental exploration of new reaction pathways.

DFT calculations can be employed to model the transition states of potential reactions, allowing for the prediction of reaction barriers and, consequently, reaction rates. nih.gov This can be used to screen for promising new reactions of this compound with a variety of nucleophiles or under different catalytic conditions before they are attempted in the lab.

Furthermore, computational studies can elucidate the mechanism of known reactions, providing a deeper understanding of the factors that control selectivity. This knowledge can then be used to rationally design improved catalysts or reaction conditions. For instance, theoretical modeling could help in understanding the interactions between this compound and a chiral catalyst, aiding in the development of more effective asymmetric transformations. rsc.org

| Computational Method | Application | Research Goal |

| Density Functional Theory (DFT) | Prediction of reaction pathways, transition state analysis, and mechanistic elucidation. nih.gov | To guide the discovery of novel reactions and optimize existing ones. |

| Molecular Modeling | Understanding catalyst-substrate interactions in asymmetric catalysis. rsc.org | To rationally design more efficient and selective chiral catalysts. |

Q & A

Basic Questions

Q. What are the key physicochemical properties of 1-(bromomethyl)-2-propylbenzene, and how are they experimentally determined?

- Methodology :

- Boiling/Melting Points : Use differential scanning calorimetry (DSC) or dynamic distillation methods. For example, phase change data (e.g., boiling point: ~490 K; melting point: ~227 K) can be validated via TRC-referenced techniques .

- Molecular Weight : Confirm via mass spectrometry (227.14 g/mol, C11H15Br) .

- Structural Validation : Employ <sup>1</sup>H/<sup>13</sup>C NMR and FT-IR to verify the bromomethyl and propyl substituents.

Q. What synthetic routes are commonly used to prepare this compound?

- Methodology :

- Bromination of 2-propyltoluene : Use N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl4 at reflux .

- Substitution Reactions : React 2-propylbenzyl alcohol with HBr gas in anhydrous conditions (e.g., PBr3 as a catalyst) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by GC-MS analysis to confirm purity.

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodology :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures.

- Light Sensitivity : Store samples in amber vials and monitor degradation via HPLC over time.

- Hydrolytic Stability : Test reactivity in aqueous buffers (pH 1–13) at 25–60°C, analyzing bromide ion release via ion chromatography .

Advanced Research Questions

Q. What mechanistic insights govern the reactivity of the bromomethyl group in cross-coupling reactions?

- Methodology :

- Nucleophilic Substitution (SN2) : React with sodium azide or amines in polar aprotic solvents (e.g., DMF) to track kinetics via <sup>19</sup>F NMR or conductivity measurements.

- Suzuki-Miyaura Coupling : Optimize Pd-catalyzed reactions with arylboronic acids (e.g., ligand selection: XPhos vs. SPhos) .

- DFT Studies : Model transition states using Gaussian or ORCA software to predict regioselectivity .

Q. How can computational chemistry predict the compound’s behavior in catalytic systems?

- Methodology :

- Molecular Dynamics (MD) : Simulate interactions with transition-metal catalysts (e.g., Pd or Cu) in solvent environments.

- Docking Studies : Analyze binding affinities with enzyme targets (e.g., cytochrome P450) for drug-design applications .

- Electrostatic Potential Maps : Visualize electron density to identify reactive sites for electrophilic attacks .

Q. What strategies resolve contradictions in reported synthetic yields for derivatives of this compound?

- Methodology :

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions.

- In Situ Monitoring : Use ReactIR or Raman spectroscopy to detect intermediates and adjust reaction pathways.

- Meta-Analysis : Compare literature protocols (e.g., NBS vs. HBr/PBr3) and validate reproducibility via triplicate runs .

Q. How is this compound utilized in synthesizing bioactive molecules or materials?

- Methodology :

- Pharmaceutical Intermediates : Synthesize antifungal agents via Ullmann coupling with heterocycles (e.g., triazoles) .

- Polymer Functionalization : Graft onto polystyrene backbones using atom-transfer radical polymerization (ATRP) .

- Chiral Resolution : Employ enantioselective catalysis (e.g., Jacobsen’s salen complexes) to produce optically active derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|